2-(1-pyrrolidinyl)-1H-quinazolin-4-one - 29874-77-9

2-(1-pyrrolidinyl)-1H-quinazolin-4-one

Catalog Number: EVT-1422370
CAS Number: 29874-77-9
Molecular Formula: C12H13N3O
Molecular Weight: 215.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(1-pyrrolidinyl)-1H-quinazolin-4-one is a member of quinazolines.
Synthesis Analysis
  • Condensation Reactions: Reacting anthranilic acid or its derivatives with suitable reagents like urea, thiourea, or carboxylic acids can lead to the formation of the quinazolin-4-one core. [, , , , ]
  • Cyclization Reactions: Intramolecular cyclization of appropriately substituted precursors, such as benzamides or benzoxazinones, can also yield quinazolin-4-ones. [, , , , , ]
Mechanism of Action
  • Enzyme Inhibition: Quinazolin-4-ones have been shown to inhibit various enzymes involved in critical cellular processes, including kinases, phosphodiesterases, and histone deacetylases. [, , , , , ]
  • Receptor Modulation: Certain quinazolin-4-ones can act as agonists or antagonists of specific receptors, influencing downstream signaling pathways. [, , , , , ]
Physical and Chemical Properties Analysis
  • Crystalline Solids: Often found as white or off-white powders with well-defined melting points. [, , , ]
Applications
  • Medicinal Chemistry: Further research can explore its potential as an anticancer, antimicrobial, anti-inflammatory, or antiviral agent based on the known activities of related compounds. [, , , , , , , , , , , ]

3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound serves as a precursor for the synthesis of S-alkylated quinazolinone derivatives []. It shares the core quinazolin-4(1H)-one structure with the target compound.
  • Relevance: Both compounds are quinazolin-4(1H)-ones, differing in the substituent at the 2-position. While 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one has a pyrrolidine substituent, this related compound has a thioxo group substituted with a naphthalene ring [].

2-(2-Phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives

  • Compound Description: This series of molecules showed strong anti-cancer activity against MCF-7 cancer cells in vitro by inhibiting the PIK3CA protein [].
  • Relevance: These compounds belong to the quinazolin-4(1H)-one class, sharing this core structure with 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The variations lie in the substituents at the 2- and 3-positions of the quinazolinone ring [].

2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-Ones

  • Compound Description: This group of compounds were synthesized from 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via S-alkylation []. The compounds were investigated for their structural, thermal and molecular docking properties with VEGFR-2.
  • Relevance: These derivatives are structurally related to 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one through their common quinazolin-4(3H)-one scaffold. The differences arise from the substitutions at the 2- and 3-positions, with these analogs possessing an alkylthio group and a naphthalene ring, respectively [].

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

  • Compound Description: This compound serves as a precursor to the novel compound 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one []. It features two quinazolin-4-one moieties bridged by a sulfanylmethyl group.
  • Relevance: This compound features the quinazolin-4-one moiety also present in 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The key difference lies in the presence of a second quinazolinone ring linked via a sulfanylmethyl bridge at the 2-position [].

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one

  • Compound Description: This novel compound is synthesized by oxidizing 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one []. Like its precursor, it also contains two quinazolin-4-one units connected by a sulfinylmethyl bridge.
  • Relevance: This compound shares the core quinazolin-4-one structure with 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The distinction lies in the presence of a second quinazolinone ring attached via a sulfinylmethyl bridge at the 2-position [].

3H-Quinazolin-4-one and its derivatives

  • Compound Description: This group includes 3H-quinazolinone (1) and its derivatives, which are 3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one (2), 3-(3-hydroxyphenyl)-3,4-dihydroquinazolin-4-one (3), 3-(pyridin-3-ylmethy)-3,4-dihydroquinazolin-4-one (4), 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one (6), 2-methyl-3(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one (7), and 2-methyl-3(4-nitrophenyl)-3,4-dihydroquinazolin-4-one (8) []. These compounds were investigated for their antimicrobial activity and cytotoxic effects.
  • Relevance: All these compounds share the fundamental quinazolin-4-one framework with 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The differences arise from variations in the substituents at the 2- and 3-positions [].

(4-Oxo-3-phenyl-3,4-dihydroQuinazolin-2-yl)methyl nitrite derivatives

  • Compound Description: These derivatives were synthesized from 6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one and evaluated for their antimicrobial activity [].
  • Relevance: These compounds share the core quinazolin-4-one structure with 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. They differ in the substituents at the 2- and 3-positions, and the presence of a nitrite group on the methyl substituent at the 2-position distinguishes them [].

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds were synthesized from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones []. They were screened for antitubercular, anti-HIV and antibacterial activity.

1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides

  • Compound Description: These compounds (AS1–AS10) were synthesized by reacting 3-benzyl-2-hydrazino-3H-quinazolin-4-one with various dithiocarbamic acid methyl ester derivatives []. They were screened for antimicrobial activity against gram-positive and gram-negative bacteria.
  • Relevance: These compounds belong to the quinazolin-4-one class, similar to 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The key structural differences are the presence of a benzyl group at the 3-position and a thiosemicarbazide substituent at the 2-position of the quinazolinone ring in these derivatives [].

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives

  • Compound Description: This compound and its derivatives were synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide [].

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds

  • Compound Description: These compounds were synthesized by Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aldehydes []. They exhibited mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines.

N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide and its derivatives

  • Compound Description: This compound and its derivatives were synthesized and evaluated for anticancer activity [].

4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs

  • Compound Description: These compounds are 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing para-sulfonamide groups on the phenyl ring of the 2-phenylethenyl moiety []. Their COX-2 inhibitory activity was evaluated.
  • Relevance: These compounds are structurally similar to 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one through their shared quinazolin-4-one scaffold. They differ in the substituents at the 2- and 3-positions. These analogs are characterized by a phenylethenyl group with a para-sulfonamide substituent at the 2-position and a phenyl group at the 3-position [].

Quinolino[1,2-c]quinazolin-6-one derivatives

  • Compound Description: These derivatives were synthesized via formal (4+2)-cycloaddition of alkenes to quinazoline-derived N-acyliminium cations [].

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: These derivatives were synthesized as potential anticancer agents and studied for their molecular docking interactions with P38 alpha and ALK2 kinase [].

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate

  • Compound Description: This compound is a quinazolin-4-one derivative characterized by a 2-methylphenyl group at the 3-position and a 4-bromobenzene-1-sulfonate substituent at the 8-position [].
  • Compound Description: This series of compounds were synthesized and evaluated for analgesic and anti-inflammatory activity [].
  • Relevance: These compounds belong to the quinazolin-4(1H)-one class like 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The variations lie in the substituents, with these analogs possessing a methyl group at the 1-position and a benzamide moiety at the 3-position [].
  • Compound Description: These compounds (9a-c) were diastereoselectively synthesized by acid-catalyzed cyclization of {2-[(2-substituted arylcarbamoyl)phenylimino]-l-methyl- and 1-benzyl-2-piperidin-1-yl}carbamic acid t-butyl ester [].
  • Relevance: These compounds are structurally related to 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one through their shared quinazolin-4-one scaffold. The main structural differences are the substituents at the 2- and 3-positions. These analogs have an ethyl or 2-phenylethyl carbamate group at the 2-position and an aryl group at the 3-position [].

3H,7H-[1,4]Diazepino[3,4-b]quinazoline-3,7-diones

  • Compound Description: These tricyclic compounds (9, 11) were synthesized from 2-(1-bromo-ethyl)quinazolin-4(3H)-ones [].

7H-[1,4]oxazepino[3,4-b]quinazoline-3,7-dione (15)

  • Compound Description: This tricyclic compound was synthesized by cyclization of 3-[2-(1-bromoethyl)-4-oxo-3,4-dihydroquinazolin-3-yl)propionic acid [].
  • Relevance: This compound features a quinazolin-4-one unit, similar to 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one, but with a fused oxazepine ring, making it structurally distinct [].

4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

  • Compound Description: These compounds were synthesized from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates and evaluated for potential antineurotic activity [].

2-anilinoquinazolin-4(3H)-one derivatives

  • Compound Description: These derivatives were designed, synthesized, and investigated for their inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro and in vivo [].
  • Relevance: These compounds belong to the quinazolin-4(3H)-one class, sharing this core structure with 2-(1-Pyrrolidinyl)-1H-quinazolin-4-one. The difference lies in the 2-position substituent, which is an aniline group in these derivatives, compared to the pyrrolidinyl group in the target compound [].

Properties

CAS Number

29874-77-9

Product Name

2-(1-pyrrolidinyl)-1H-quinazolin-4-one

IUPAC Name

2-pyrrolidin-1-yl-3H-quinazolin-4-one

Molecular Formula

C12H13N3O

Molecular Weight

215.25g/mol

InChI

InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)13-12(14-11)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,13,14,16)

InChI Key

KSDABWGBZQUTRR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2

Isomeric SMILES

C1CCN(C1)C2=NC(=O)C3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.